2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
Description
This compound features a pyrazole core substituted with an allylamino group (C₃H₅NH–) at position 3, an amino group (–NH₂) at position 5, and a 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety at position 4. The acetamide side chain is linked to a p-tolyl group (C₆H₄CH₃–) via an N-aryl bond. The allylamino group may confer reactivity for further functionalization, distinguishing it from analogs with alkylthio or methoxy substituents.
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-3-12-26-22-19(23-28-21(30-33-23)15-6-8-16(24)9-7-15)20(25)31(29-22)13-18(32)27-17-10-4-14(2)5-11-17/h3-11H,1,12-13,25H2,2H3,(H,26,29)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUVAJUIGHQGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)NCC=C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be classified as a hybrid molecule containing multiple functional groups, including an allylamino group, an oxadiazole moiety, and a pyrazole ring. The synthesis of such compounds typically involves multi-step organic reactions that can include coupling reactions, cyclization, and functional group modifications.
Synthetic Pathway
- Starting Materials : The synthesis begins with readily available precursors such as 4-chlorobenzoyl chloride and various amines.
- Reactions : Key reactions include:
- N-acylation
- Cyclization to form the pyrazole ring
- Functionalization of the oxadiazole moiety
The synthetic route can be optimized using microwave-assisted techniques to enhance yield and reduce reaction times .
The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the oxadiazole and pyrazole rings suggests potential activity against several diseases.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing oxadiazole have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has demonstrated that compounds featuring allylamino groups possess notable antimicrobial effects. These compounds disrupt microbial cell membranes or inhibit critical metabolic pathways .
Case Studies
- Anticancer Study : A study involving a related compound showed that it inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway . The compound's ability to interact with DNA and inhibit topoisomerase II was highlighted as a mechanism for its anticancer effects.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of similar derivatives against various bacterial strains. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that the compound could serve as a lead for developing new antibiotics .
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| N-acylation | Acylation | Room Temp, 24h | 85 |
| Cyclization | Cyclization | Heat, 4h | 75 |
| Functionalization | Substitution | Microwave, 30min | 90 |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide. The incorporation of oxadiazole and pyrazole moieties has been associated with significant cytotoxic activities against various cancer cell lines.
Case Studies
-
Antitumor Activity :
- A study demonstrated that derivatives containing oxadiazole structures exhibit substantial growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% . Such findings suggest that the compound may function through mechanisms involving apoptosis and cell cycle arrest.
- Molecular Docking Studies :
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that may include:
- Condensation Reactions : Utilizing starting materials such as allylamine and various substituted phenyl compounds.
- Cyclization Processes : Leading to the formation of pyrazole and oxadiazole rings which are critical for the biological activity of the final product.
Biological Activities
Beyond anticancer properties, compounds related to this structure have shown a range of biological activities:
- Antimicrobial Effects : Some derivatives exhibit significant antimicrobial properties against various bacterial strains .
- Antioxidant Activity : The presence of specific functional groups contributes to their ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
Chemical Reactions Analysis
Substitution Reactions
The compound contains amino groups (allylamino and 5-amino) and a chlorophenyl substituent , which may participate in nucleophilic aromatic substitution or alkylation.
| Reaction Type | Reagents/Conditions | Expected Products | Key Functional Groups |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃ | Formation of N-alkylamino derivatives (e.g., N-methylallylamino) | Allylamino group |
| Nucleophilic Substitution | Amine nucleophiles (e.g., NH₃), DMF | Replacement of Cl in 4-chlorophenyl with amine (e.g., NH₂) | 4-chlorophenyl group |
Example: The 4-chlorophenyl moiety could undergo substitution with ammonia under basic conditions, forming a 4-aminophenyl derivative .
Hydrolysis and Amidation
The acetamide group (N-(p-tolyl)acetamide) is susceptible to hydrolysis, while the oxadiazole ring may resist hydrolysis unless under extreme conditions.
| Reaction Type | Reagents/Conditions | Expected Products | Key Functional Groups |
|---|---|---|---|
| Acetamide Hydrolysis | HCl (aq), heat | Formation of carboxylic acid (N-(p-tolyl)glycine) and acetamide cleavage | Acetamide group |
| Oxadiazole Stability | Neutral conditions (e.g., H₂O) | Minimal hydrolysis; stable under mild acidic/basic conditions | 1,2,4-oxadiazole ring |
Example: The acetamide group in similar compounds (e.g., N-(3-amino-4-chlorophenyl)acetamide) undergoes hydrolysis to carboxylic acids under acidic conditions .
Cycloaddition Reactions
The pyrazole and oxadiazole rings may participate in cycloadditions, though their electron-deficient nature might limit reactivity.
| Reaction Type | Reagents/Conditions | Expected Products | Key Functional Groups |
|---|---|---|---|
| [4+2] Cycloaddition | Electron-rich dienes (e.g., CH₂=CH₂), heat | Formation of fused bicyclic systems (e.g., pyrazolo-oxadiazole adducts) | Pyrazole/oxadiazole rings |
Note: Cycloaddition reactivity is less common in such heterocycles unless activated by electron-donating groups .
Electrophilic Aromatic Substitution
The p-tolyl group (electron-donating methyl substituent) and pyrazole ring (electron-deficient) may direct electrophiles differently.
| Reaction Type | Reagents/Conditions | Expected Products | Key Functional Groups |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitration at para position of p-tolyl group | p-tolyl group |
| Sulfonation | SO₃, H₂SO₄ | Sulfonation of pyrazole ring (if activated) | Pyrazole ring |
Example: The p-tolyl group in similar acetamides (e.g., N-p-tolylacetamide) undergoes nitration at the para position under strong acidic conditions .
Oxidation and Reduction
The allylamino group (containing a double bond) may undergo oxidation/reduction, while the oxadiazole ring is generally inert.
| Reaction Type | Reagents/Conditions | Expected Products | Key Functional Groups |
|---|---|---|---|
| Epoxidation | mCPBA (meta-chloroperbenzoic acid) | Formation of epoxide from allylamino group | Allylamino group |
| Reduction | H₂, Pd/C | Hydrogenation of allyl group to propylamino group | Allylamino group |
Thermal Stability
The oxadiazole ring and pyrazole core are generally stable under moderate heat, but the acetamide group may decompose at high temperatures.
| Condition | Outcome | Key Functional Groups |
|---|---|---|
| Heating (>200°C) | Acetamide decomposition | Acetamide group |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Molecular weight calculated based on formula C₂₄H₂₂ClN₇O₂.
Key Differences :
- Pyrazole Substituent: The allylamino group in the target compound offers a reactive site for conjugation, unlike the methylsulfanyl group in ’s analog, which may reduce oxidative metabolism risks.
- Acetamide Group : The p-tolyl group (electron-donating methyl) in the target compound vs. 2-chlorobenzyl (electron-withdrawing Cl) in alters solubility and steric interactions.
Triazole- and Thiazole-Based Acetamides
Table 2: Heterocyclic Core Comparisons
Structural Insights :
- Triazole Derivatives (): The sulfanyl (–S–) linker in triazole-based analogs (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide) may improve solubility compared to the target compound’s oxadiazole-pyrazole system. However, triazoles generally exhibit lower thermal stability than oxadiazoles .
Research Findings and Methodological Insights
- For instance, the 4-chlorophenyl group in the target compound likely creates a stronger electron-deficient region than the 4-methoxyphenyl group in ’s analog, favoring interactions with electron-rich protein residues .
- Noncovalent Interactions: The allylamino group’s terminal double bond may engage in CH-π interactions, a feature absent in methylsulfanyl or methoxy-substituted analogs .
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize yields in multi-step protocols?
The compound’s core structure (1,2,4-oxadiazole-pyrazole-acetamide) is synthesized via sequential condensation and alkylation. Key steps include:
- Oxadiazole ring formation : Reacting nitrile derivatives with hydroxylamine in ethanol/water under reflux .
- Pyrazole functionalization : Allylamino and amino groups are introduced via nucleophilic substitution or Pd-catalyzed coupling .
- Acetamide coupling : Use α-chloroacetamide intermediates with KOH as a base for alkylation . Yield optimization requires monitoring reaction times, solvent polarity (e.g., DMF vs. ethanol), and temperature control during heterocycle formation.
Q. How should researchers characterize the compound’s structure and validate purity?
- FTIR spectroscopy : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹ for acetamide, N-H stretches for pyrazole-amino groups) .
- HPLC-MS : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities.
- NMR (¹H/¹³C) : Assign proton environments (e.g., allylamino CH₂=CH₂ signals at δ 5.2–5.8 ppm) and confirm regiochemistry of substituents .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Anti-exudative activity : Use a carrageenan-induced rat paw edema model, comparing dose-dependent inhibition (e.g., 10–50 mg/kg) against indomethacin .
- Enzyme inhibition assays : Screen against COX-2 or kinases linked to inflammation/cancer, using fluorescence-based kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
- Modify substituents : Replace the 4-chlorophenyl group in the oxadiazole ring with electron-withdrawing (e.g., nitro) or bulky (e.g., biphenyl) groups to assess steric/electronic effects on target binding .
- Allylamino group variation : Test propargyl or benzylamino analogs to evaluate the impact of π-π interactions .
- Triazole/oxadiazole hybrid systems : Incorporate 1,2,4-triazole moieties to enhance metabolic stability .
Q. What computational methods are suitable for predicting reactivity and binding affinity?
- HOMO-LUMO analysis : Use Gaussian or ORCA software to calculate frontier molecular orbitals, identifying nucleophilic/electrophilic sites (e.g., oxadiazole ring as an electron-deficient region) .
- Molecular docking : Target the compound to COX-2 (PDB: 5IKT) or kinase domains (e.g., EGFR) using AutoDock Vina, focusing on hydrogen bonds with Ser530 or hydrophobic interactions in the active site .
Q. How can researchers resolve contradictions in reported synthetic protocols or bioactivity data?
- Reproducibility testing : Compare yields from Appel salt-mediated vs. hydroxylamine-based oxadiazole synthesis .
- Dose-response reevaluation : Verify anti-exudative activity in multiple animal models (e.g., murine peritonitis) to rule out species-specific effects .
- Impact of crystallinity : Use DSC/XRD to assess how polymorphism affects solubility and bioactivity .
Q. What strategies improve assay sensitivity in detecting off-target effects?
- Proteome-wide profiling : Utilize thermal shift assays (TSA) to identify unintended protein targets .
- Metabolite identification : Incubate with liver microsomes and analyze via LC-QTOF-MS to detect reactive intermediates .
Methodological Challenges & Future Directions
Q. How can flow chemistry enhance scalability and safety in synthesis?
Implement continuous-flow reactors for hazardous steps (e.g., nitration or azide reactions), ensuring precise temperature control and reduced waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
